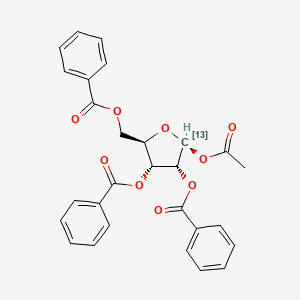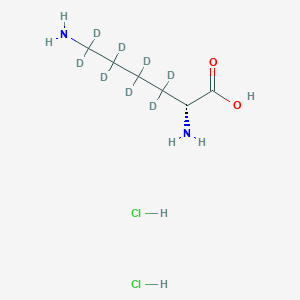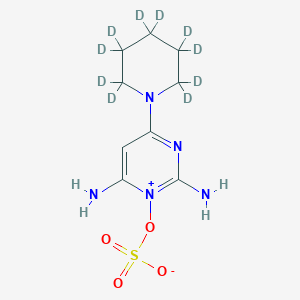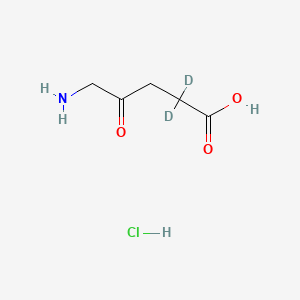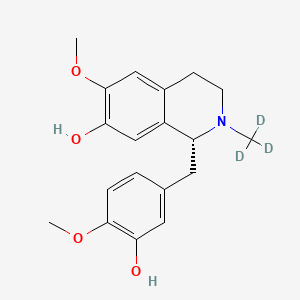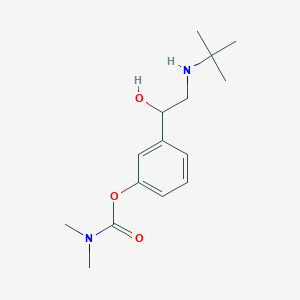
AChE/BChE-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BChE-IN-3 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. Inhibitors of these enzymes are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease and myasthenia gravis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-3 typically involves the use of various organic reactions. One common method includes the quaternization of the quinuclidine moiety with different groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions often involve the use of solvents like dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and activation agents such as carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving the use of high-throughput screening methods to identify optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
AChE/BChE-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Aplicaciones Científicas De Investigación
AChE/BChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the study of cholinergic systems and neurotransmission.
Mecanismo De Acción
AChE/BChE-IN-3 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic clefts. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions where cholinergic activity is compromised .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another AChE inhibitor with similar applications.
Galantamine: A compound that inhibits both AChE and BChE, used in Alzheimer’s treatment.
Uniqueness
AChE/BChE-IN-3 is unique in its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it a versatile compound for studying cholinergic systems and developing therapeutic agents .
Propiedades
Fórmula molecular |
C15H24N2O3 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3 |
Clave InChI |
UFIFVGYQSOMULZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
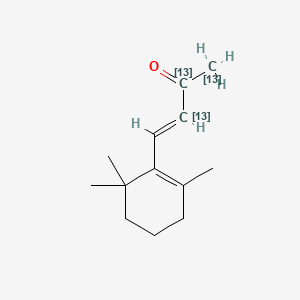
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

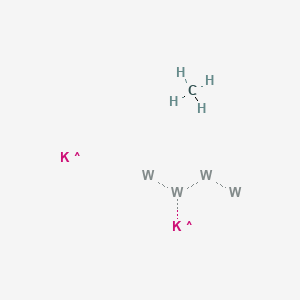

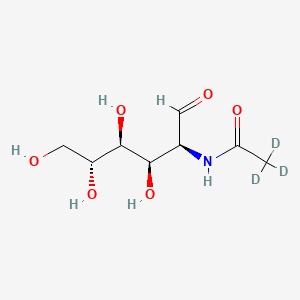
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
